Arsphenamine
Overview
Description
Arsphenamine, also known as Salvarsan or compound 606, is an antibiotic drug that was introduced at the beginning of the 1910s . It was the first effective treatment for syphilis, relapsing fever, and African trypanosomiasis . This organoarsenic compound was the first modern antimicrobial agent .
Synthesis Analysis
Arsphenamine was first synthesized in 1907 in Paul Ehrlich’s lab by Alfred Bertheim . The antisyphilitic activity of this compound was discovered by Sahachiro Hata in 1909, during a survey of hundreds of newly synthesized organic arsenical compounds . The synthetic path for preparation of arsphenamine occasionally resulted in toxic contaminants .Chemical Reactions Analysis
Arsphenamine was used to treat the disease syphilis because it is toxic to the bacterium Treponema pallidum, a spirochete that causes syphilis . It was originally called “606” because it was the sixth in the sixth group of compounds synthesized for testing .Physical And Chemical Properties Analysis
Arsphenamine is a yellow, crystalline, hygroscopic powder that was highly unstable in air . It had to be dissolved in several hundred milliliters of distilled, sterile water with minimal exposure to air to produce a solution suitable for injection .Scientific Research Applications
Historical Significance and Pharmacological Contributions
Arsphenamine, also known as Salvarsan, was a major breakthrough in the treatment of syphilis in the early 20th century, developed by Paul Ehrlich. It marked a significant advancement in pharmacology and chemotherapy, introducing the concept of the 'magic bullet' - compounds that selectively target pathogens or disease-causing elements in the body. This concept led to the development of more specific and effective antibacterial agents and played a crucial role in the evolution of modern antibiotics (Bosch & Rosich, 2008).
Chemotherapy and Protozoal Diseases
Arsphenamine's success in treating syphilis raised hopes for its potential in combating other bacterial diseases. Although its effectiveness against other bacterial infections was limited, it showed promise in treating protozoal diseases like trypanosomiasis, schistosomiasis, and leishmaniasis (Fairbrother, 2014).
Modern Applications and Mechanisms
Despite being replaced by penicillin for treating syphilis, arsphenamine's mechanism of action remains an area of research. Its biochemical action in eliminating syphilis spirochetes in vivo is not fully understood. There is interest in exploring the potential of organic arsenic compounds, including arsphenamine, for treating infections caused by resistant organisms (Warner & Soloway, 2017).
Role in Spinal Muscular Atrophy Research
Interestingly, arsphenamine has also been mentioned in the context of spinal muscular atrophy research. This indicates a broader impact of the drug beyond its initial use, potentially inspiring new approaches in targeting specific diseases (Vigevani & Valcárcel, 2014).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-(3-amino-4-hydroxyphenyl)arsanylidenearsanylphenol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12As2N2O2.2ClH/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAXZGHHBIJLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)N)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14As2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arsphenamine | |
CAS RN |
139-93-5 | |
Record name | Arsphenamine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6'-dihydroxy-3,3'-diarsene-1,2-diyldianilinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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